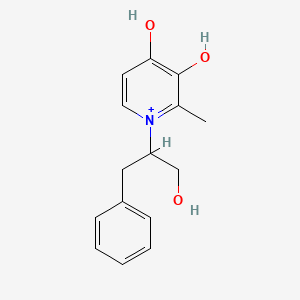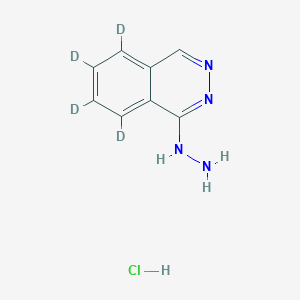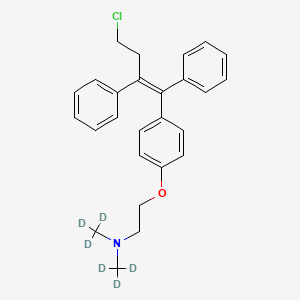
15-Keto-prostaglandin E2-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Keto-prostaglandin E2-d9 is a deuterated analog of 15-Keto-prostaglandin E2, a metabolite of prostaglandin E2. This compound is primarily used as an internal standard in mass spectrometry for the quantification of 15-Keto-prostaglandin E2. The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto-prostaglandin E2-d9 involves the deuteration of 15-Keto-prostaglandin E2. The process typically includes the following steps:
Starting Material: The synthesis begins with prostaglandin E2.
Oxidation: Prostaglandin E2 is oxidized to form 15-Keto-prostaglandin E2 using oxidizing agents such as pyridinium chlorochromate.
Deuteration: The 15-Keto-prostaglandin E2 is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale oxidation of prostaglandin E2 to 15-Keto-prostaglandin E2.
Deuterium Exchange: Efficient deuterium exchange using high-purity deuterated reagents to ensure maximum incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels required for analytical standards.
Chemical Reactions Analysis
Types of Reactions
15-Keto-prostaglandin E2-d9 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, although it is less common due to the stability of the keto group.
Reduction: The keto group can be reduced to a hydroxyl group under specific conditions.
Substitution: Deuterium atoms can be replaced with hydrogen under certain conditions, although this is typically avoided in analytical applications.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deuterium Sources: Deuterium oxide, deuterated solvents.
Major Products
Reduction: 15-Hydroxy-prostaglandin E2-d9.
Substitution: Prostaglandin E2 derivatives with varying degrees of deuteration.
Scientific Research Applications
15-Keto-prostaglandin E2-d9 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of prostaglandin metabolites.
Biological Research: Helps in studying the metabolic pathways of prostaglandins and their role in inflammation and other physiological processes.
Medical Research: Used in the development of drugs targeting prostaglandin pathways, particularly in inflammatory diseases and cancer.
Industrial Applications: Employed in the quality control of pharmaceutical products containing prostaglandins.
Mechanism of Action
15-Keto-prostaglandin E2-d9 exerts its effects primarily through its role as an internal standard. It does not have significant biological activity itself but is crucial in the accurate quantification of prostaglandin E2 metabolites. The deuterium atoms provide a distinct mass difference, allowing for precise measurement in mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
15-Keto-prostaglandin E2: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Prostaglandin E2: The parent compound, involved in various physiological processes including inflammation and vasodilation.
15-Hydroxy-prostaglandin E2: A reduced form of 15-Keto-prostaglandin E2, with different biological activities.
Uniqueness
15-Keto-prostaglandin E2-d9 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for the precise quantification of prostaglandin metabolites .
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
YRTJDWROBKPZNV-AEVDOOJTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)


![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)



![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)



![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)
